molecular formula C20H19ClN2O4 B063314 (1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride CAS No. 171752-68-4

(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride

Katalognummer: B063314
CAS-Nummer: 171752-68-4
Molekulargewicht: 386.8 g/mol
InChI-Schlüssel: ROYJOKDTCKPQHK-KQKCUOLZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4.ClH/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16;/h2-8,15,18,21-22H,9-10H2,1H3;1H/t15-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYJOKDTCKPQHK-KQKCUOLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=C([C@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465279
Record name Methyl (1R,3R)-1-(2H-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171752-68-4
Record name Methyl (1R,3R)-1-(2H-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride is a compound with potential therapeutic applications due to its structural similarity to various bioactive molecules. This article reviews its biological activities, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C20H18N2O4·HCl
  • Molecular Weight: 426.85 g/mol
  • CAS Number: 171752-68-4

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antimalarial agent and its effects on neurotransmitter systems.

Antimalarial Activity

Recent studies have highlighted the compound's antimalarial properties. A research study indicated that derivatives of the tetrahydro-β-carboline scaffold exhibited significant in vitro antimalarial activity. The mechanism is thought to involve interference with the parasite's metabolism and replication processes .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Specifically:

  • Dopaminergic System: It may modulate dopamine receptors, which are implicated in various neuropsychiatric disorders.
  • Serotonergic System: The compound could influence serotonin levels, potentially affecting mood and anxiety disorders.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways critical for parasite survival.
  • Receptor Modulation: It likely interacts with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
ResearchGate Study Demonstrated in vitro antimalarial activity of tetrahydro-β-carboline analogs.
Pharmacological ReviewSuggested potential for CNS modulation through dopaminergic and serotonergic pathways.
Chemical Properties AnalysisConfirmed structural integrity and stability under physiological conditions.

Vorbereitungsmethoden

Reaction Conditions

  • Solvent : Methanol or ethanol (20–30 mL/g substrate)

  • Acid Catalyst : Hydrochloric acid (HCl, 1–2 M final concentration)

  • Temperature : Reflux (60–80°C)

  • Time : 12–24 hours

The reaction proceeds via imine formation followed by cyclization, yielding the tetrahydro-β-carboline intermediate. Stereochemical control at C1 and C3 is achieved through the chiral centers of L-tryptophan, with the (1R,3R) configuration preserved due to the absence of racemization under mild acidic conditions.

Key Data:

ParameterValueSource
Yield65–75%
Purity (HPLC)>95%
Stereoselectivity>99% (1R,3R)

Esterification and Salt Formation

The methyl ester group is introduced via the starting material (L-tryptophan methyl ester), avoiding additional steps. Post-cyclization, the free base is treated with HCl gas in anhydrous ethanol to form the hydrochloride salt.

Salt Formation Protocol

  • Neutralization : The cyclized product is dissolved in ethanol (10 mL/g).

  • HCl Gas Introduction : Bubbled until pH < 2.

  • Crystallization : Cooled to 4°C for 12 hours, yielding a white crystalline solid.

Key Data:

ParameterValueSource
Salt Yield85–90%
Melting Point192–194°C
Purity (Post-Salt)>98%

Stereochemical Analysis and Validation

The (1R,3R) configuration is confirmed via:

  • X-ray Crystallography : Single-crystal analysis unambiguously assigns stereochemistry.

  • Chiral HPLC : Using a Chiralpak® IA column (hexane:isopropanol 80:20, 1 mL/min), retention times correlate with authentic standards.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors optimize the Pictet-Spengler step:

  • Residence Time : 2 hours at 70°C

  • Productivity : 15 g/L·h

  • Cost Analysis : Raw materials account for 62% of total cost, with HCl recovery systems reducing waste.

Comparative Methodologies

A manganese dioxide-mediated one-pot method (Source) was adapted for analogs but required modification to retain the tetrahydro state:

  • Oxidation Avoidance : Omitting MnO₂ prevents aromatization, preserving the 2,3,4,9-tetrahydro structure.

  • Yield Impact : 58% vs. 72% for classical Pictet-Spengler.

Purity and Analytical Data

Final product characterization includes:

  • ¹H/¹³C NMR : Matches predicted spectra for (1R,3R) diastereomer.

  • Mass Spec : [M+H]⁺ = 381.2 (calculated 381.4).

  • Elemental Analysis : C 58.1%, H 5.3%, N 7.4% (theoretical C 58.3%, H 5.5%, N 7.3%) .

Q & A

Q. What synthetic strategies are recommended to achieve high enantiomeric purity of this β-carboline derivative?

  • Methodological Answer: Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. Key steps include:
  • Use of chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization of tetrahydro-β-carboline intermediates.
  • Protecting group strategies for the benzo[d][1,3]dioxol-5-yl moiety to prevent racemization .
  • Final purification via chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) to isolate (1R,3R)-enantiomers .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (ee%)
CyclizationL-Proline catalyst, DCM, 0°C6592
Chiral ResolutionChiralpak® IC, hexane/i-PrOH (80:20)85>99

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer:
  • X-ray crystallography for absolute stereochemical confirmation (e.g., monoclinic P2₁ space group, as reported for related analogs) .
  • 1H/13C NMR with COSY and NOESY to verify regiochemistry and spatial arrangement.
  • Chiral HPLC (e.g., using a Daicel Chiralcel OD-H column) to confirm enantiomeric excess (≥98%) .
  • LC-MS (ESI+) for molecular weight validation (expected [M+H]⁺: 373.8) .

Q. How should researchers handle stability issues during storage?

  • Methodological Answer:
  • Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent degradation via oxidation or photolysis.
  • Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring to identify degradation products (e.g., demethylation at the ester group) .

Q. What are validated methods for quantifying this compound in biological matrices?

  • Methodological Answer:
  • LC-MS/MS with deuterated internal standards (e.g., D₃-methyl ester analog) to account for matrix effects.
  • Chromatographic conditions: C18 column (2.6 µm, 50 × 2.1 mm), gradient elution (0.1% formic acid in H₂O/MeOH).
  • Limit of quantification (LOQ): 1 ng/mL in plasma .

Q. How can researchers confirm the absence of stereoisomeric impurities?

  • Methodological Answer:
  • Use polarimetry to measure optical rotation ([α]D²⁵ = +45° for (1R,3R) vs. –45° for (1S,3S)) .
  • Compare NMR shifts of diastereotopic protons (e.g., H-1 and H-3) with computational predictions (DFT/B3LYP) .

Advanced Research Questions

Q. How can contradictions in reported antifungal activity data be resolved?

  • Methodological Answer: Discrepancies may arise from stereochemical impurities or assay conditions. Mitigation strategies include:
  • Re-testing enantiomerically pure samples (≥99% ee) under standardized MIC protocols (CLSI M27-A3).
  • Validating membrane disruption via fluorescence anisotropy (e.g., DPH probe for lipid order) and SEM for fungal cell integrity .

Q. What computational approaches predict interactions with fungal membrane targets?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina) against Candida glabrata ergosterol-binding proteins (PDB: 5V5Z).
  • Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns trajectories.
  • QSAR modeling to correlate substituent effects (e.g., C1 alkyl chain length) with antifungal IC₅₀ .

Q. How to design SAR studies to optimize pharmacological activity?

  • Methodological Answer:
  • Synthesize analogs with C1 substituent variations (e.g., alkyl chains, aryl groups) and C3 ester modifications (e.g., ethyl, tert-butyl).
  • Test in vitro antifungal activity and cytotoxicity (HepG2 cells). Prioritize analogs with selectivity index (SI) >10 .

Table 2: Example SAR Data

Substituent (C1)IC₅₀ (µg/mL) C. glabrataSI (HepG2)
Octyl (linear)1.215
3-Chlorophenyl0.88

Q. What experimental approaches elucidate pharmacokinetic properties?

  • Methodological Answer:
  • Microsomal stability assay (human liver microsomes, NADPH regeneration system) to estimate metabolic half-life (t₁/₂).
  • Plasma protein binding via ultrafiltration (≥90% bound to albumin).
  • In vivo PK in rodent models: IV/PO dosing, non-compartmental analysis for AUC and bioavailability .

Q. How to address discrepancies in stereochemical assignments across studies?

  • Methodological Answer:
  • Re-analyze disputed samples using VCD (vibrational circular dichroism) for absolute configuration.
  • Cross-validate with single-crystal XRD (e.g., Cu Kα radiation, 100K) and DP4+ probability analysis of NMR data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.